An In-Depth Technical Guide to 3-(Hydroxymethyl)-4-nitrophenol
An In-Depth Technical Guide to 3-(Hydroxymethyl)-4-nitrophenol
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Nitrophenol derivatives, in particular, serve as crucial intermediates, offering a rich platform for functional group manipulation. This guide provides a comprehensive technical overview of 3-(hydroxymethyl)-4-nitrophenol (CAS No: 60463-12-9), a compound distinguished by its trifunctional nature. The presence of a phenolic hydroxyl, a primary alcohol (hydroxymethyl), and an electron-withdrawing nitro group on a benzene ring imparts a unique reactivity profile.
This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the compound's properties, synthesis, reactivity, and potential applications, ensuring a deep and practical understanding of its chemical utility.
Section 1: Core Chemical and Physical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. These characteristics dictate solubility, reaction conditions, and appropriate analytical methods.
Physicochemical Properties
The physical and chemical attributes of 3-(hydroxymethyl)-4-nitrophenol are summarized below. These values are critical for experimental design, including solvent selection, purification strategies, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 60463-12-9 | [1][2] |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| IUPAC Name | 3-(hydroxymethyl)-4-nitrophenol | [2] |
| Synonyms | 5-Hydroxy-2-nitrobenzyl alcohol | [2] |
| Melting Point | 111-115 °C | [1] |
| Boiling Point | 398.6 °C | [1] |
| Density | 1.489 g/cm³ | [1] |
| Flash Point | 184.1 °C | [1] |
| Topological Polar Surface Area | 86.3 Ų | [1][3] |
| XLogP3 | 1.2 - 1.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a comprehensive public database of spectra for this specific compound is limited, data for closely related analogs like 3-methyl-4-nitrophenol provide valuable predictive insights.[4][5][6]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic protons of the two hydroxyl groups. The electron-withdrawing effect of the nitro group and the electron-donating effects of the hydroxyl and hydroxymethyl groups will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the six aromatic carbons and the single carbon of the hydroxymethyl group. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.
-
FTIR Spectroscopy : The infrared spectrum provides crucial information about the functional groups. Key expected absorption bands include:
-
A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups (approx. 3200-3600 cm⁻¹).
-
Asymmetric and symmetric N-O stretching bands for the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
-
C-O stretching bands for the alcohol and phenol (approx. 1000-1260 cm⁻¹).
-
Aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹).
-
-
Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.[1][2]
Section 2: Synthesis and Purification
The synthesis of hydroxymethylated nitrophenols typically involves electrophilic aromatic substitution on a phenol precursor. A general and effective approach is the hydroxymethylation of a suitable nitrophenol using formaldehyde under acidic conditions.
Proposed Synthesis Workflow
The diagram below outlines a logical workflow for the synthesis of 3-(hydroxymethyl)-4-nitrophenol, starting from m-nitrophenol. This pathway is based on established methodologies for the hydroxymethylation of phenols.[7][8]
Caption: A logical workflow for the synthesis of 3-(hydroxymethyl)-4-nitrophenol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous transformations.[7] Researchers must adapt and optimize conditions based on laboratory-specific findings and safety assessments.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-nitrophenol (1 equivalent) with a suitable solvent (e.g., water or a water/alcohol mixture).
-
Addition of Reagents : Add an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.5-2.0 equivalents) to the flask. Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Causality Insight : The acid protonates the formaldehyde, generating a highly electrophilic carbocation intermediate that is necessary for the electrophilic attack on the electron-rich phenol ring.
-
-
Reaction Execution : Heat the mixture to reflux (typically 80-100 °C) for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. A crude product may precipitate. If not, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification : The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) is the most common method for purification. This step is critical to remove unreacted starting materials and isomeric byproducts.
-
Self-Validation : The purity of the final product should be confirmed by melting point analysis (a sharp melting range indicates high purity) and spectroscopic methods (NMR, HPLC) to ensure the absence of impurities.
-
Section 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-(hydroxymethyl)-4-nitrophenol is governed by the interplay of its three functional groups.
-
Phenolic Hydroxyl Group (-OH) : This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It strongly activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.
-
Hydroxymethyl Group (-CH₂OH) : As a primary alcohol, this group can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be converted into a better leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.
-
Nitro Group (-NO₂) : This is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It also provides a site for reduction to an amino group (-NH₂), a key transformation in the synthesis of many pharmaceutical agents.
Key Transformations
The molecule's functionality allows for a variety of synthetic transformations:
-
Oxidation of the Hydroxymethyl Group : Using mild oxidizing agents like manganese dioxide (MnO₂) can yield the corresponding aldehyde (5-hydroxy-2-nitrobenzaldehyde), while stronger agents like potassium permanganate (KMnO₄) or chromic acid can produce the carboxylic acid (5-hydroxy-2-nitrobenzoic acid).
-
Reduction of the Nitro Group : A variety of reducing agents, such as H₂ with a metal catalyst (Pd, Pt), or metals in acidic media (Fe/HCl, Sn/HCl), can selectively reduce the nitro group to an amine, yielding 4-amino-3-(hydroxymethyl)phenol. This transformation is fundamental for introducing a key nucleophilic site.
-
Reactions of the Phenolic Hydroxyl : The phenol can undergo etherification (e.g., Williamson ether synthesis) or esterification to protect the hydroxyl group or to introduce new functionalities.
Mechanistic Insight: The Role of Quinone Methide Intermediates
The proximity of the hydroxyl and hydroxymethyl groups in nitrophenol derivatives can facilitate the formation of reactive intermediates known as quinone methides, especially under basic or thermal conditions.[8] These intermediates are highly susceptible to nucleophilic attack and are key in polymerization and condensation reactions. The electron-withdrawing nitro group can further influence the stability and reactivity of these intermediates.
Caption: Selective reduction of the nitro group to an amine.
Section 4: Applications in Research and Drug Development
While direct applications of 3-(hydroxymethyl)-4-nitrophenol are not extensively documented in mainstream literature, its structural motifs are highly relevant to medicinal chemistry.
-
Intermediate for Bioactive Molecules : The related compound, 3-methyl-4-nitrophenol, is a known intermediate in the synthesis of pesticides like fenitrothion.[9][10] Similarly, 3-(hydroxymethyl)-4-nitrophenol can serve as a precursor to a wide range of more complex molecules. The ability to selectively reduce the nitro group to an amine while retaining the two hydroxyl functionalities makes it a valuable scaffold for building libraries of compounds for biological screening.
-
Scaffold for Kinase Inhibitors : The aminophenol core, accessible from this compound, is a common feature in many kinase inhibitors used in oncology. The hydroxyl and aminomethyl groups can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.
-
Precursor for Drug Conjugates : The isomeric 4-hydroxy-3-nitrobenzyl alcohol has been utilized in the preparation of monoclonal antibody-drug conjugates for cancer therapy, highlighting the utility of this chemical class in bioconjugation.[11]
Section 5: Safety and Handling
As with all nitrophenol derivatives, 3-(hydroxymethyl)-4-nitrophenol must be handled with appropriate care.
-
GHS Hazards : It is classified as causing skin irritation (H315).[1] Related compounds are often harmful if swallowed, in contact with skin, or if inhaled.[12][13]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[14]
-
Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible substances such as strong oxidizing agents and strong bases.[14]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. All waste materials should be treated as hazardous.
Conclusion
3-(Hydroxymethyl)-4-nitrophenol is a valuable and versatile chemical intermediate. Its trifunctional nature provides multiple handles for synthetic modification, allowing for the strategic construction of complex molecular architectures. The ability to perform selective transformations, such as the reduction of the nitro group or the oxidation of the alcohol, makes it a powerful tool for chemists in academic research and the pharmaceutical industry. A comprehensive understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in the development of novel chemical entities.
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